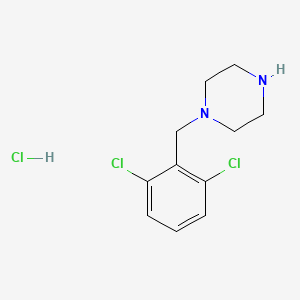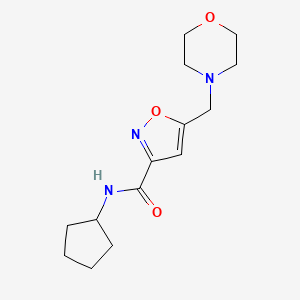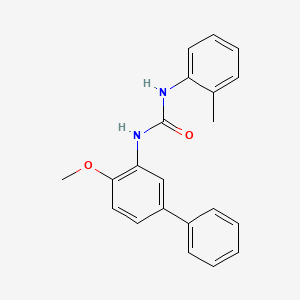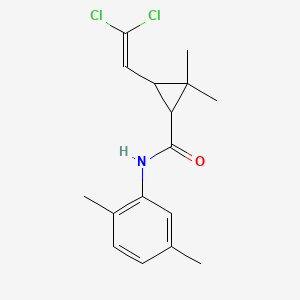![molecular formula C18H23N3O3 B4898070 N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)
N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide, also known as MPPEC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPEC is a synthetic compound that belongs to the class of oxazole derivatives and has been shown to exhibit promising pharmacological activity.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide is its potential as a therapeutic agent for a range of diseases. However, there are also limitations to its use in lab experiments. This compound is a synthetic compound that requires expertise in organic chemistry to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials for the treatment of cancer and neurological disorders.
Métodos De Síntesis
The synthesis of N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide involves a multistep process that starts with the reaction of 2-(1-pyrrolidinyl)ethanol with methyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 2-(phenoxymethyl)-1,3-oxazole-4-carboxylic acid to yield this compound. The overall synthesis of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-2-(phenoxymethyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20(11-12-21-9-5-6-10-21)18(22)16-13-24-17(19-16)14-23-15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPLHKIRJNMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCC1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)


![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)

![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)


